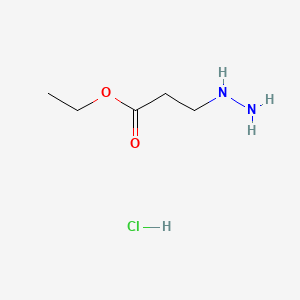

Ethyl 3-hydrazinylpropanoate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-hydrazinylpropanoate hydrochloride is a chemical compound with the molecular formula C5H13ClN2O2 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Molecular Structure Analysis

The molecular structure of Ethyl 3-hydrazinylpropanoate hydrochloride can be found in databases like PubChem and ChemSpider . The molecular formula is C5H13ClN2O2 .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-hydrazinylpropanoate hydrochloride can be found in databases like PubChem . It includes information about its structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .Applications De Recherche Scientifique

Antioxidant Capacity and Reaction Pathways

The study by Ilyasov et al. (2020) discusses the antioxidant capacity assays based on ABTS•+ radical cation and DPPH radical, exploring the reaction pathways underlying these assays. It suggests that certain antioxidants can form coupling adducts with ABTS•+, undergoing further oxidative degradation to form hydrazinylidene-like and/or imine-like adducts. This indicates the potential of compounds like Ethyl 3-hydrazinylpropanoate hydrochloride in antioxidant research due to their hydrazine functional group which could participate in similar reaction pathways (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Electrochemical Surface Finishing and Energy Storage

Tsuda, Stafford, and Hussey (2017) review advancements in electrochemical technology using haloaluminate room-temperature ionic liquids (RTILs) for electroplating and energy storage, demonstrating the wide applications of chemical compounds in developing new materials and technologies. This suggests the potential of Ethyl 3-hydrazinylpropanoate hydrochloride in electrochemical applications, given its chemical structure that may interact uniquely with various materials and solvents (Tsuda, Stafford, & Hussey, 2017).

Chemical Recycling of Poly(ethylene terephthalate)

Karayannidis and Achilias (2007) explore the chemical recycling of PET, highlighting hydrolysis and glycolysis as effective techniques for recovering valuable monomers or producing secondary materials. This research area could benefit from the use of Ethyl 3-hydrazinylpropanoate hydrochloride as a reactant or catalyst in similar chemical recycling processes due to its potential reactivity and ability to form derivatives (Karayannidis & Achilias, 2007).

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 3-hydrazinylpropanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.ClH/c1-2-9-5(8)3-4-7-6;/h7H,2-4,6H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSUJVKDPDJFSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-hydrazinylpropanoate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Bromo-6-fluorophenyl)methyl]piperidine](/img/structure/B578000.png)

![4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B578001.png)

![1-(1-Propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B578014.png)

![6-Chloro-3-iodoimidazo[1,2-A]pyrazine](/img/structure/B578016.png)